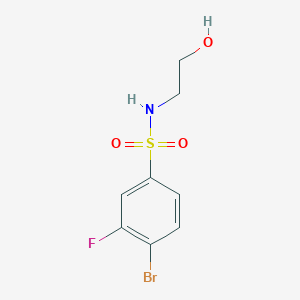

4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide

Vue d'ensemble

Description

4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C8H9BrFNO3S and its molecular weight is 298.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Sulfonamides are generally known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .

Mode of Action

It’s known that sulfonamides, in general, act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the bacterial synthesis of folic acid . By inhibiting this enzyme, sulfonamides prevent the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of purines and DNA in bacteria .

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide are likely related to the inhibition of folic acid synthesis in bacteria, leading to a decrease in the production of necessary components for DNA and RNA synthesis . This results in the inability of the bacteria to proliferate.

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed throughout body fluids and tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of this compound is likely the inhibition of bacterial growth due to the disruption of folic acid synthesis, an essential component for bacterial DNA and RNA synthesis .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. These factors can include the pH level of the environment, the presence of other drugs, and the specific characteristics of the bacterial strain, such as resistance mechanisms .

Activité Biologique

4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide is a sulfonamide compound with the molecular formula C₈H₉BrFNO₃S and CAS number 1856819-55-0. This compound is characterized by its unique structure, which includes a sulfonamide functional group (-SO₂NH₂) attached to a benzene ring that has bromine and fluorine substituents, along with a hydroxyethyl group. The structural features of this compound suggest potential biological activities, particularly in antimicrobial and antibacterial domains.

Chemical Structure and Properties

The structural formula of this compound is depicted below:

Key Structural Features:

- Bromine (Br) and Fluorine (F) substituents enhance lipophilicity and biological interactions.

- Hydroxyethyl group contributes to potential hydrogen bonding with biological targets.

Antimicrobial Properties

Research indicates that compounds within the sulfonamide class, including this compound, exhibit significant antimicrobial activity. Specifically, this compound has shown effectiveness in inhibiting bacterial growth, which can be attributed to its structural characteristics that favor interactions with bacterial enzymes or receptors.

Table 1: Comparison of Biological Activities of Sulfonamides

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Contains an amino group instead of hydroxyethyl | Antibacterial |

| Benzene sulfonamide | Lacks halogen substitutions | Antimicrobial |

| 4-Fluorobenzenesulfonamide | Similar sulfonamide structure but different halogen | Antibacterial |

| This compound | Bromine and fluorine substituents with hydroxyethyl group | Potentially enhanced antibacterial activity |

The presence of halogens typically increases the biological activity of sulfonamides by improving their binding affinity to target proteins due to enhanced lipophilicity .

The mechanism through which this compound exerts its biological effects likely involves:

- Inhibition of bacterial enzymes , such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

- Interaction with specific biological targets , potentially leading to altered enzyme activity and cellular responses.

Study on Carbonic Anhydrase Inhibition

A study focusing on various sulfonamides, including derivatives similar to this compound, evaluated their inhibitory effects on human carbonic anhydrase I (hCA I). The results indicated that compounds with similar structural features showed varying potencies in inhibiting hCA I, suggesting that modifications in the structure can significantly influence biological activity. For instance, the derivative with a fluorine substitution exhibited an inhibition constant () of 24.6 nM, while another derivative showed a of 138.4 nM .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of sulfonamides has highlighted how specific substitutions affect their biological efficacy. For example, the presence of both bromine and fluorine in this compound may enhance its antibacterial properties compared to other sulfonamides lacking these halogens. This relationship underscores the importance of molecular design in developing effective antimicrobial agents .

Applications De Recherche Scientifique

The compound 4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide is a sulfonamide derivative with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.

Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula: C₉H₁₀BrFNO₃S

- Molecular Weight: 192.15 g/mol

Medicinal Chemistry

This compound has garnered attention for its potential as an antimicrobial agent. Sulfonamides are known for their antibacterial properties, and derivatives like this compound can be optimized for enhanced efficacy against resistant bacterial strains.

Case Study: Antimicrobial Activity

A study investigating the antibacterial properties of various sulfonamide derivatives found that compounds with halogen substitutions exhibited increased potency against Gram-positive bacteria. This suggests that this compound may exhibit similar activity, warranting further exploration in drug development.

Material Science

The compound's sulfonamide group may provide opportunities for use in polymer chemistry, particularly in the synthesis of functionalized polymers that can be utilized in drug delivery systems or as coatings with specific chemical properties.

Data Table: Polymerization Applications

| Application Type | Description |

|---|---|

| Drug Delivery Systems | Potential use in biocompatible polymers |

| Coatings | Functional coatings with antimicrobial properties |

Biological Studies

Research indicates that sulfonamides can influence various biological pathways, including enzyme inhibition. The specific structure of this compound may allow it to act on specific targets within biochemical pathways.

Case Study: Enzyme Inhibition

In vitro studies have shown that certain sulfonamide derivatives inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition could be a focal point for developing new antibiotics based on this compound.

Propriétés

IUPAC Name |

4-bromo-3-fluoro-N-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO3S/c9-7-2-1-6(5-8(7)10)15(13,14)11-3-4-12/h1-2,5,11-12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCYWSFAKWNXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCO)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.